1,2,4-Benzenetriol
1,2,4-Benzenetriol
Benzene-1,2,4-triol is a benzenetriol carrying hydroxy groups at positions 1, 2 and 4. It has a role as a mouse metabolite.
1,2,4-Benzenetriol is a natural product found in Dothiorella vidmadera, Begonia nantoensis, and other organisms with data available.
1,2,4-Benzenetriol is a natural product found in Dothiorella vidmadera, Begonia nantoensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
533-73-3
VCID:
VC20793390
InChI:
InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
SMILES:
C1=CC(=C(C=C1O)O)O
Molecular Formula:
C6H6O3
Molecular Weight:
126.11 g/mol
1,2,4-Benzenetriol
CAS No.: 533-73-3
Cat. No.: VC20793390
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Benzene-1,2,4-triol is a benzenetriol carrying hydroxy groups at positions 1, 2 and 4. It has a role as a mouse metabolite. 1,2,4-Benzenetriol is a natural product found in Dothiorella vidmadera, Begonia nantoensis, and other organisms with data available. |
|---|---|
| CAS No. | 533-73-3 |
| Molecular Formula | C6H6O3 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | benzene-1,2,4-triol |
| Standard InChI | InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H |
| Standard InChI Key | GGNQRNBDZQJCCN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1O)O)O |
| Melting Point | 140.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator